molecular formula C22H21N7OS B6532631 1-[2-(methylsulfanyl)benzoyl]-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 920406-79-7

1-[2-(methylsulfanyl)benzoyl]-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No. B6532631
CAS RN: 920406-79-7
M. Wt: 431.5 g/mol
InChI Key: HDMZZKCIYCPJQB-UHFFFAOYSA-N
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Description

The compound “1-[2-(methylsulfanyl)benzoyl]-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine” is a complex organic molecule. It contains a triazolopyrimidine core, which is a heterocyclic compound . This core is substituted with a methylsulfanyl benzoyl group and a phenyl triazolopyrimidinyl piperazine group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This core is substituted at the 1-position with a methylsulfanyl benzoyl group and at the 4-position with a phenyl triazolopyrimidinyl piperazine group .

Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

CDK2 (cyclin-dependent kinase 2) inhibition is an attractive strategy for cancer therapy, selectively targeting tumor cells. Researchers have designed a novel set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds (numbered 4–13) exhibit promising cytotoxic activities against various cell lines:

properties

IUPAC Name

(2-methylsulfanylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7OS/c1-31-18-10-6-5-9-17(18)22(30)28-13-11-27(12-14-28)20-19-21(24-15-23-20)29(26-25-19)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMZZKCIYCPJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(methylsulfanyl)benzoyl]-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

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